molecular formula C16H20BNO4S B1408100 (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid CAS No. 1704121-04-9

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Cat. No. B1408100
CAS RN: 1704121-04-9
M. Wt: 333.2 g/mol
InChI Key: JKKZHTWNWDESDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They have been widely studied in medicinal chemistry due to their potential therapeutic applications .

Scientific Research Applications

Environmental Analysis and Remediation

Naphthalene derivatives, including those related to boronic acids, have been extensively studied for environmental applications. One area of interest is the chemical fingerprinting of naphthenic acids and oil sands process waters. This involves developing analytical methods to distinguish compounds derived from industrial processes from those originating from natural weathering. Boron species, including boronic acids, play a role in these studies, aiding in the environmental forensics of water contamination sources. The advancements in mass spectrometry and fluorescence spectroscopy have enabled the detection and characterization of aromatic organic acids and boron-containing species in environmental samples, highlighting the potential for boronic acids in environmental analysis and remediation (Headley et al., 2013).

Agriculture and Plant Science

In agricultural research, boronic acids and their derivatives have been investigated for their role in enhancing plant growth and yield. Studies have shown that micronutrient formulations containing boron can significantly increase the yield of crops such as tea. These formulations often include boronic acids or borates, which contribute to the balanced nutrition of plants, leading to increased productivity (Phukan, Bhagat, & Dutta, 2015).

Drug Discovery and Medicinal Chemistry

Boronic acids are pivotal in the design and synthesis of new drugs due to their unique properties, including the ability to form reversible covalent bonds with various biological molecules. The synthesis of boronic acid-containing compounds has expanded in drug discovery, leading to the development of therapies for numerous diseases. Notably, boronic acid drugs have shown potential in cancer treatment, with several compounds undergoing clinical trials. The versatility and efficacy of these compounds underscore their importance in medicinal chemistry and drug development (Plescia & Moitessier, 2020).

Analytical and Diagnostic Applications

Boronic acids, including naphthalene boronic acids, have found applications in analytical chemistry as components of sensors and diagnostic tools. These compounds can bind selectively to sugars and other biological molecules, making them valuable in the development of biosensors for glucose and other analytes. The electrochemical properties of boronic acid derivatives enable their use in non-enzymatic glucose sensors and other diagnostic applications, illustrating the wide-ranging utility of these compounds in scientific research (Wang, Takahashi, Du, & Anzai, 2014).

properties

IUPAC Name

[4-(4-methylpiperidin-1-yl)sulfonylnaphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4S/c1-12-8-10-18(11-9-12)23(21,22)16-7-6-15(17(19)20)13-4-2-3-5-14(13)16/h2-7,12,19-20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKZHTWNWDESDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCC(CC3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 2
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 3
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 4
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 6
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.